molecular formula C12H12N2O4 B3035858 3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one CAS No. 338753-80-3

3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one

Cat. No. B3035858
CAS RN: 338753-80-3
M. Wt: 248.23 g/mol
InChI Key: PTWVMEXWFIHWRA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one, also known as DMBF, is a synthetic compound that has a wide range of applications in scientific research. It is an important building block for the synthesis of a variety of heterocyclic compounds that are used in medicinal and biochemical research. DMBF is a valuable tool in the study of biochemical and physiological processes, and its versatility makes it a valuable addition to any laboratory.

Scientific Research Applications

Structural Analysis and Polarization

  • X-ray Diffraction Analysis : A study on a structurally similar compound, 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one, revealed its E configuration both in crystal and in solution. The analysis also showed a significant deviation of the benzoyl group and polarization of the molecule, hinting at a high contribution of the bipolar structure to the ground state (Berestovitskaya et al., 2016).

Synthesis and Biological Activity

  • Novel Hybrid Synthesis : Research on similar compounds, such as 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, has led to the synthesis of potent bacterial biofilm and MurB enzyme inhibitors. These novel bis(pyrazole-benzofuran) hybrids showed promising antibacterial and cytotoxic activities (Mekky & Sanad, 2020).

  • Synthesis of Aminomethylene-Benzofuranones : Substituted 3-R-aminomethylenebenzofuranones, synthesized using reactions with various amino derivatives, offer a promising basis for searching biologically active substances. This suggests the potential use of similar compounds in medicinal chemistry (Panisheva et al., 2007).

Catalytic and Chemical Reactions

  • Efficient Synthesis of Benzofurans : The study of benzofuran synthesis, involving compounds like methyl 2-aryloxy-3-dimethylaminopropenoates, has provided a novel route for synthesizing benzofurans. This indicates the potential use of similar compounds in organic synthesis and natural product preparation (Cruz & Tamariz, 2005).

  • Pyrazole-Substituted Heterocycle Synthesis : A study demonstrated that (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one can react with various compounds to produce diverse heterocyclic derivatives. This showcases the versatility of similar compounds in heterocyclic chemistry (Shaaban et al., 2010).

properties

IUPAC Name

3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-13(2)7-10(14(16)17)11-8-5-3-4-6-9(8)12(15)18-11/h3-7,11H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWVMEXWFIHWRA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1C2=CC=CC=C2C(=O)O1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1C2=CC=CC=C2C(=O)O1)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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